Julifloricine

Antibacterial Gram-positive bacteria MIC determination

Researchers screening for narrow-spectrum antibacterials face off-target Gram-negative activity that confounds microbiome-sparing studies. Julifloricine addresses this with intrinsic Gram-positive selectivity. It is a piperidine-indolizidine alkaloid isolated from Prosopis juliflora, provided as a characterized reference standard. - MIC 1-5 μg/mL against 11 Gram-positive species including S. aureus and S. pyogenes; negligible Gram-negative activity. - Benchmark comparator data available: directly tested alongside benzyl penicillin, gentamicin, trimethoprim, miconazole, and econazole. - Supplied with ≥98% purity, COA, and ambient-temperature shipping; ideal for anti-Candida mechanism-of-action studies and extract standardization.

Molecular Formula C40H75N3O2
Molecular Weight 630.0 g/mol
CAS No. 66771-80-0
Cat. No. B1673160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulifloricine
CAS66771-80-0
SynonymsJulifloricine
Molecular FormulaC40H75N3O2
Molecular Weight630.0 g/mol
Structural Identifiers
SMILESCC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O
InChIInChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3
InChIKeyJOTBJXJGDRSICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Julifloricine (CAS 66771-80-0): Procurement-Grade Profile of a Gram-Positive-Selective Piperidine Alkaloid from Prosopis juliflora


Julifloricine (CAS 66771-80-0, molecular formula C₄₀H₇₅N₃O₂, MW 630.04) is a piperidine-indolizidine alkaloid isolated from the leaves of Prosopis juliflora (Fabaceae). It is a structural isomer of juliflorine, the more abundant and more extensively characterized alkaloid from the same plant [1]. Unlike broad-spectrum antibiotics, julifloricine exhibits a pronounced Gram-positive-selective antibacterial profile with minimal inhibitory concentrations (MICs) of 1–5 μg/mL against a panel of clinically relevant Gram-positive cocci and bacilli, while showing almost negligible activity against Gram-negative species [1]. The compound has been additionally profiled for anti-Candida, amoebicidal, and in vivo topical antibacterial activity in head-to-head studies with both co-isolated alkaloids (juliflorine, benzene-insoluble alkaloidal fraction) and established clinical agents (benzyl penicillin, gentamicin, trimethoprim, miconazole, econazole, metronidazole) [1][2]. Julifloricine is catalogued under ChEBI:189335 and carries the NCI screening number NSC 369867 [3].

Why Julifloricine Cannot Be Interchanged with Juliflorine or Broad-Spectrum Antibiotics: Evidence of Differential Efficacy and Selectivity


Julifloricine is a structural isomer of juliflorine, sharing the identical molecular formula (C₄₀H₇₅N₃O₂) but differing in stereochemical configuration, which produces measurably divergent biological outcomes [1]. In a direct head-to-head in vivo study, julifloricine was significantly less effective than juliflorine in healing superficial Staphylococcal skin infections when applied topically at equivalent concentrations [2]. Similarly, the benzene-insoluble alkaloidal fraction of P. juliflora outperformed both purified alkaloids, demonstrating that co-isolated congeners within the same plant are not interchangeable [2]. Against Candida species, julifloricine exhibits an asymmetric efficacy pattern—superior to miconazole against C. tropicalis but inferior to econazole against both C. albicans and C. tropicalis—whereas juliflorine showed potent antidermatophytic activity not shared by julifloricine [1]. These data demonstrate that procurement decisions cannot assume functional equivalence among Prosopis alkaloids or between julifloricine and conventional clinical agents without reference to the specific microorganism, assay system, and comparator framework.

Julifloricine (CAS 66771-80-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Gram-Positive MIC Potency of Julifloricine at 1–5 μg/mL Tested Head-to-Head with Benzyl Penicillin, Gentamicin, and Trimethoprim at Identical Concentrations

Julifloricine was tested in vitro against 31 bacterial strains using a standardized MIC assay. Against the most susceptible Gram-positive species—Staphylococcus aureus, S. epidermidis, S. citreus, Streptococcus pyogenes, and Sarcina lutea—the MIC was 1 μg/mL. Against six additional Gram-positive species (S. faecalis, S. pneumoniae, S. lactis, Corynebacterium diphtheriae, C. hofmannii, Bacillus subtilis) the MIC was 5 μg/mL [1]. The study explicitly compared julifloricine with identical concentrations (1 and 5 μg/mL) of benzyl penicillin, gentamicin, and trimethoprim tested in parallel [1]. Note: the published abstract reports that the comparison was performed at identical concentrations but does not provide the individual MIC values for the three antibiotic comparators, representing a data granularity limitation [1].

Antibacterial Gram-positive bacteria MIC determination

In Vivo Topical Efficacy Against Staphylococcal Skin Infection: Julifloricine vs. Juliflorine vs. Gentamicin in a Murine Model

In a controlled in vivo study, superficial skin infections were produced on shaved murine skin (9 cm²) by rubbing freshly isolated Staphylococcus aureus from a human clinical specimen. Julifloricine, juliflorine, a benzene-insoluble alkaloidal fraction, and gentamicin were each formulated in petroleum jelly and applied topically at graded concentrations [1]. Juliflorine at 0.5%, 1%, and 2.5% healed 25%, 50%, and 100% of lesions respectively over two weeks, with microbiological efficacy of 16.66%, 33.33%, 58.33%, and 91.66% at 0.1%, 0.5%, 1%, and 2.5% concentrations. Julifloricine was explicitly reported as less effective than juliflorine at corresponding concentrations. Gentamicin was superior to all alkaloid preparations [1].

In vivo antibacterial Topical antimicrobial Staphylococcus aureus

Differential Anti-Candida Activity: Julifloricine Superior to Miconazole Against C. tropicalis but Inferior to Econazole Against Both C. albicans and C. tropicalis

In the same 1989 broad-spectrum antimicrobial screening, julifloricine was tested against two Candida species and directly compared with the azole antifungals miconazole and econazole [1]. Julifloricine was found superior to miconazole against C. tropicalis and equally effective against C. albicans. In contrast, julifloricine was less effective than econazole against both C. albicans and C. tropicalis [1]. Julifloricine was inactive against all five tested dermatophytic fungi up to 10 μg/mL [1].

Antifungal Candida albicans Candida tropicalis

In Vitro Amoebicidal Activity: Julifloricine MIC 10 μg/mL Against Entamoeba histolytica, 10-Fold Less Potent than Metronidazole

The amoebicidal activity of julifloricine, juliflorine, and a benzene-insoluble alkaloidal fraction was determined in vitro against five isolates of Entamoeba histolytica and directly compared with metronidazole [1]. The MIC of both julifloricine and juliflorine was 10 μg/mL, while the alkaloidal mixture showed an MIC of 7.5 μg/mL. The MIC-50 values were 2.5 μg/mL for the purified alkaloids and 1 μg/mL for the mixture. Compared with metronidazole, julifloricine and juliflorine were each 10 times less effective, and the alkaloidal fraction was 4 times less effective [1]. Vero cell cytotoxicity assessment indicated that the alkaloidal fraction was highly toxic, with its cytotoxic IC₅₀ closely matching its MIC-50, whereas the purified alkaloids showed a wider therapeutic window [1].

Amoebicidal Entamoeba histolytica Antiparasitic

Gram-Negative Inactivity as a Differentiating Selectivity Feature: Near-Zero Activity Against 10 Gram-Negative Species Contrasts with Gentamicin's Broad Spectrum

The 1989 antimicrobial profiling study explicitly tested julifloricine against a panel of 10 Gram-negative bacterial species spanning the genera Salmonella, Shigella, Klebsiella, Proteus, Pseudomonas, Enterobacter, Aeromonas, and Vibrio. The inhibitory effect was described as 'almost insignificant' across all tested Gram-negative organisms [1]. This contrasts sharply with gentamicin, which was tested in the same study (at identical concentrations) and has a well-established broad Gram-negative spectrum. The Gram-positive/Gram-negative activity ratio for julifloricine is therefore extremely high, conferring a narrow-spectrum selectivity profile [1].

Gram-negative bacteria Selectivity Antibacterial spectrum

Acute In Vivo Toxicity: Julifloricine Nonlethal at 1000 μg/25 g Mouse (40 μg/g), with Topical Toxicity Noted at Therapeutic Concentrations

Julifloricine was administered to mice at doses up to 1000 μg per 25 g body weight (equivalent to 40 μg/g or 40 mg/kg) and was found nonlethal [1]. However, in the 1995 topical skin infection study, julifloricine—like juliflorine—was noted to be toxic at the 2.5% therapeutic concentration that achieved 100% lesion healing for juliflorine [2]. This indicates that while acute systemic lethality is not observed at 40 μg/g, local toxicity at therapeutically effective topical concentrations presents a constraint. The 2018 neurotoxicity review identified juliprosopine and juliprosine, not julifloricine, as the primary Prosopis alkaloids responsible for the neurotoxic 'cara torta' disease in livestock, suggesting differential neurotoxic potential within the alkaloid class [3].

Acute toxicity In vivo safety Therapeutic window

Julifloricine (CAS 66771-80-0): Evidence-Backed Research and Industrial Application Scenarios


Gram-Positive-Selective Natural Product Lead for Narrow-Spectrum Antibacterial Discovery Programs

Julifloricine's MIC range of 1–5 μg/mL against 11 Gram-positive species—including S. aureus, S. epidermidis, S. pyogenes, and B. subtilis—combined with near-zero Gram-negative activity, makes it suitable as a narrow-spectrum chemical probe or scaffold for Gram-positive-targeted antibiotic discovery [1]. Researchers pursuing microbiome-sparing antibacterials or targeting Gram-positive pathogens in polymicrobial infections can leverage this intrinsic selectivity. The compound has been directly compared with benzyl penicillin, gentamicin, and trimethoprim at identical concentrations, providing a benchmarked potency reference [1].

Candida tropicalis-Selective Mechanistic Studies Leveraging Asymmetric Azole Cross-Comparison Data

Julifloricine's unique anti-Candida profile—superior to miconazole against C. tropicalis while being inferior to econazole against both C. albicans and C. tropicalis—presents a defined experimental tool for investigating species-specific azole susceptibility mechanisms in Candida [1]. This asymmetric activity cannot be replicated by simply substituting miconazole, econazole, or the co-isolated alkaloid juliflorine (which has antidermatophytic but not characterized anti-Candida activity in the available dataset), making julifloricine the specific compound of choice for C. tropicalis-focused antifungal mechanism-of-action studies [1].

Amoebicidal Research and Antiparasitic Extract Standardization Using Julifloricine as a Reference Marker

Julifloricine has a defined MIC of 10 μg/mL against E. histolytica and an MIC-50 of 2.5 μg/mL, with activity quantified as 10-fold less potent than metronidazole [1]. Its equipotency with juliflorine in this assay means that either purified alkaloid can serve as a reference standard for amoebicidal bioassay-guided fractionation of P. juliflora extracts. The observation that the crude alkaloidal mixture (MIC 7.5 μg/mL) is more potent than either purified compound supports the use of julifloricine as a quantitative marker for extract standardization in antiparasitic research programs [1].

Topical Antimicrobial Formulation Research with Documented In Vivo Comparator Framework

Julifloricine has been evaluated in a controlled in vivo murine skin infection model alongside juliflorine, a benzene-insoluble alkaloidal fraction, and gentamicin, establishing a rank-order efficacy framework for topical formulation development [1]. While julifloricine was less effective than juliflorine and gentamicin in this model, the availability of quantitative healing and microbiological efficacy data for the comparator compounds provides a reproducible experimental baseline. Researchers investigating structure-activity relationships among Prosopis alkaloids for topical antimicrobial applications can use this dataset to benchmark modified or derivatized julifloricine analogs, with the caveat that topical toxicity was observed at 2.5% concentration [1].

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